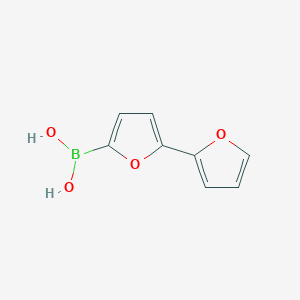5-(2-Furyl)-2-furylboronic acid
CAS No.:
Cat. No.: VC17961735
Molecular Formula: C8H7BO4
Molecular Weight: 177.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7BO4 |
|---|---|
| Molecular Weight | 177.95 g/mol |
| IUPAC Name | [5-(furan-2-yl)furan-2-yl]boronic acid |
| Standard InChI | InChI=1S/C8H7BO4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H |
| Standard InChI Key | WWMMNBBWDBVWJJ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=C(O1)C2=CC=CO2)(O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
5-Formylfuran-2-boronic acid consists of a furan ring substituted at the 2-position with a boronic acid group (-B(OH)₂) and at the 5-position with a formyl group (-CHO). The molecular formula is C₅H₅BO₄, with a molar mass of 139.90 g/mol . X-ray crystallography and NMR analyses confirm planar geometry at the boron atom, facilitating conjugation with the furan π-system. This electronic delocalization enhances reactivity in cross-coupling reactions while stabilizing the boronate intermediate .
Nomenclature and Synonyms
The IUPAC name 5-formylfuran-2-boronic acid is preferred, though the compound is alternately labeled as:
-
2-Formylfuran-5-boronic acid
-
5-(Diethylacetal)-2-furylboronic acid (protected form)
-
FFBA (abbreviation in synthetic methodologies) .
Commercial suppliers further list synonyms such as Lapanitinib Intermediate 4 and RARECHEM AH PB 0213, reflecting its role in pharmaceutical intermediates .
Physical and Chemical Properties
Physicochemical Data
Key properties include:
The variability in melting points arises from differing purification protocols, such as recrystallization from acetonitrile/water versus toluene . The compound exhibits limited water solubility but dissolves readily in polar aprotic solvents, enabling use in homogeneous catalytic systems .
Stability and Reactivity
As an air-sensitive solid, 5-formylfuran-2-boronic acid requires storage under inert atmospheres at -20°C to prevent anhydride formation via dehydration of the boronic acid group . The formyl group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig reactions), while the boronic acid enables Suzuki-Miyaura cross-coupling with aryl halides .
Synthetic Methodologies
Modern Optimized Synthesis
The patent US7045640B2 (2006) outlines an improved protocol using lithium diisopropylamide (LDA) and triisopropylborate:
-
Protection: Furfural is converted to its diethyl acetal to shield the formyl group.
-
Metalation: LDA deprotonates the acetal at -10°C in THF, generating a lithiated intermediate.
-
Borylation: Triisopropylborate is added, yielding the boronate ester.
-
Acidic Workup: HCl hydrolysis releases the boronic acid, with precipitation at pH 2–3.
-
Purification: Recrystallization from acetonitrile/water affords the product in 75% yield .
This method eliminates cryogenic conditions, enhances reproducibility, and reduces residual furfural to <0.1% .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic acid group couples with aryl halides under palladium catalysis to form biaryl systems. For example, McClure (2001) utilized FFBA to synthesize 5-aryl-2-furaldehydes for dye-sensitized solar cells, achieving >90% conversion using Pd(PPh₃)₄ and K₂CO₃ .
Sequential Functionalization
The bifunctional nature permits orthogonal reactivity:
-
Step 1: Suzuki coupling at C2.
-
Step 2: Aldehyde derivatization (e.g., reductive amination, acylhydrazone formation).
Roschangar et al. (2002) applied this strategy to synthesize HIF-1 inhibitors, coupling FFBA with 4-bromobenzamide before converting the formyl group to a hydrazone pharmacophore .
Pharmaceutical Intermediates
FFBA serves as a precursor to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume